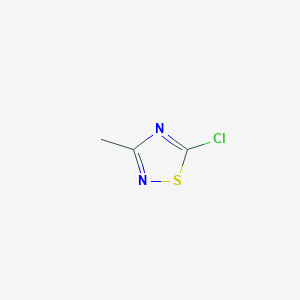

5-Chloro-3-methyl-1,2,4-thiadiazole

Übersicht

Beschreibung

5-Chloro-3-methyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2S and its molecular weight is 134.59 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold have been studied for their antimicrobial and anti-epileptic properties . Therefore, it’s possible that 5-Chloro-3-methyl-1,2,4-thiadiazole may interact with targets related to these biological activities.

Mode of Action

Compounds with a 1,3,4-thiadiazole scaffold have been shown to exhibit strong binding affinity and interaction with their targets . The specific interactions and resulting changes caused by this compound would need further investigation.

Biochemical Pathways

Given the potential antimicrobial and anti-epileptic properties of 1,3,4-thiadiazole compounds , it’s possible that this compound may affect pathways related to these biological activities.

Result of Action

Given the potential antimicrobial and anti-epileptic properties of 1,3,4-thiadiazole compounds , it’s possible that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it should be handled with appropriate protective measures due to its potential toxicity . Avoidance of strong oxidizing agents and high temperatures or fire sources is also recommended to prevent fire or explosion .

Biochemische Analyse

Biochemical Properties

5-Chloro-3-methyl-1,2,4-thiadiazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cell cycle progression, particularly through the G1 to S phase transition . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit kinase activity, which is crucial for various cellular processes . Additionally, it can modulate gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound’s presence can alter metabolic flux and affect the levels of specific metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in these subcellular locations can affect various biochemical processes, including enzyme activity and gene expression .

Biologische Aktivität

5-Chloro-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and research findings.

This compound interacts with various biomolecules, influencing enzymatic activities and metabolic pathways. Key properties include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes integral to metabolic processes. For example, it inhibits kinase activity, which is crucial for cell signaling and metabolism.

- Protein Interaction : It binds to proteins at specific active sites, altering their conformation and function. This interaction can lead to either activation or inhibition of protein functions.

2. Cellular Effects

The biological activity of this compound extends to cellular processes:

- Cell Cycle Modulation : The compound influences cell cycle progression, particularly promoting the transition from the G1 to S phase. This effect is notable in various cell types.

- Gene Expression : It modulates gene expression patterns, affecting cellular metabolism and function.

3.1 In vitro Studies

In laboratory settings, various studies have demonstrated the compound's efficacy:

| Study Focus | Result | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of kinase activity | |

| Cell Cycle Progression | Induction of G1 to S phase transition in cancer cells | |

| Gene Expression Modulation | Altered expression of genes involved in metabolism |

3.2 Animal Models

Dosage effects have been observed in animal models:

- At lower doses, this compound exhibits beneficial effects such as enzyme inhibition.

- Higher doses can lead to toxic effects including cellular damage and disruption of metabolic processes.

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Activity : A study evaluated its antiproliferative effects against various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon adenocarcinoma cells (LoVo) and breast adenocarcinoma cells (MCF-7) with IC50 values indicating potent activity .

Table of Anticancer Activity

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| LoVo | 0.028 | High |

| MCF-7 | 0.045 | Moderate |

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound's structure allows it to bind effectively with target enzymes and receptors, leading to altered enzymatic activity.

- Stability and Degradation : Its stability under physiological conditions affects its long-term biological activity; degradation over time can reduce efficacy.

6. Conclusion

This compound exhibits significant biological activity through its interactions with enzymes and cellular pathways. Its potential as an anticancer agent is particularly noteworthy, with ongoing research needed to fully elucidate its mechanisms and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Biocidal Properties:

5-Chloro-3-methyl-1,2,4-thiadiazole and its derivatives are recognized for their effectiveness as biocides. They are particularly useful in controlling pathogenic fungi and nematodes in agricultural settings. The compound has been shown to be effective against various soil-borne fungi such as Pythium, Fusarium, Rhizoctonia, and Sclerotium .

Fungicide Development:

The compound serves as a precursor for the synthesis of more complex fungicides. For instance, it is used in the production of 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole, which exhibits enhanced fungicidal activity . The ability to modify its structure allows for the development of targeted fungicides that can address specific agricultural challenges.

Medicinal Chemistry

Anticancer Activity:

Recent studies have explored the anticancer potential of derivatives of this compound. Research indicates that certain N'-substituted derivatives exhibit significant antiproliferative effects against various cancer cell lines, including human colon adenocarcinoma and breast adenocarcinoma . The selectivity of these compounds towards cancer cells over healthy cells suggests their potential use in chemotherapeutic applications.

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy agents .

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of this compound typically involves the reaction of trichloroacetamidine with trichloromethanesulfenyl chloride in an organic solvent under controlled conditions. This process can be optimized to improve yields and reduce by-products .

Chemical Properties:

The compound has a molecular formula of C₃H₃ClN₂S and a molecular weight of 134.59 g/mol. It is classified under acute toxicity categories due to its harmful effects if ingested or upon skin contact . Proper handling and safety measures are essential when working with this compound.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Biocidal Efficacy | Evaluation of antifungal activity | Demonstrated effectiveness against soil-borne pathogens; potential for use in agriculture as a soil fungicide. |

| Anticancer Compound Development | Synthesis and testing of derivatives | Identified compounds with selective anticancer activity; low toxicity to healthy cells; potential for use in chemotherapy. |

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 5 is highly reactive in nucleophilic substitution reactions due to the electron-withdrawing nature of the thiadiazole ring. Common substitution pathways include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amination | Ammonia or primary amines | 5-Amino-3-methyl-1,2,4-thiadiazole |

| Thiol Substitution | Thiols (e.g., NaSH) | 5-Mercapto-3-methyl-1,2,4-thiadiazole |

| Hydrolysis | Aqueous NaOH or H₂SO₄ | 5-Hydroxy-3-methyl-1,2,4-thiadiazole |

These reactions typically proceed under mild conditions (20–80°C) and yield derivatives with retained thiadiazole ring integrity .

Oxidation and Reduction

The sulfur atom in the thiadiazole ring and the methyl group undergo redox transformations:

Oxidation

-

Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiadiazole ring into sulfoxides or sulfones .

-

Methyl Group Oxidation : Strong oxidants like KMnO₄ oxidize the methyl group to a carboxylic acid, forming 5-chloro-3-carboxy-1,2,4-thiadiazole .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative, altering its aromaticity .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the thiadiazole ring can undergo cleavage:

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the ring to form thiourea derivatives .

-

Base-Mediated Rearrangement : In NaOH, the compound rearranges to form isothiazole derivatives via intermediate ring-opening .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed coupling reactions:

| Coupling Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | 5-Aryl-3-methyl-1,2,4-thiadiazoles |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | 5-Amino-3-methyl-1,2,4-thiadiazoles |

These reactions enable functionalization for pharmaceutical or material science applications .

Stability and Degradation

-

Thermal Stability : Decomposes above 220°C, releasing HCl and forming polymeric byproducts .

-

Photodegradation : UV light induces cleavage of the C–Cl bond, generating reactive radicals .

Comparative Reactivity

The reactivity of this compound differs from analogous compounds:

| Compound | Reactivity Highlights |

|---|---|

| 5-Bromo-3-methyl-1,2,4-thiadiazole | Higher reactivity in nucleophilic substitutions |

| 5-Amino-3-methyl-1,2,4-thiadiazole | Reduced electrophilicity; stable under acidic conditions |

Eigenschaften

IUPAC Name |

5-chloro-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTLLMVRPBXCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512944 | |

| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21734-85-0 | |

| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.